Acalabrutinib is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK) []. BTK is a crucial enzyme involved in the B-cell receptor (BCR) signaling pathway, which plays a vital role in the survival and proliferation of B-lymphocytes []. This makes acalabrutinib a promising therapeutic candidate for B-cell malignancies, particularly chronic lymphocytic leukemia (CLL).
CLL is a slow-growing cancer of the blood and bone marrow, characterized by an abnormal overgrowth of mature B-lymphocytes []. Acalabrutinib has shown significant efficacy in clinical trials for CLL treatment, both in treatment-naive and relapsed/refractory settings. These studies have demonstrated that acalabrutinib, as a monotherapy, can achieve high rates of complete response (CR) and minimal residual disease (MRD) negativity, indicating a potential for long-term disease control.
Furthermore, research suggests that acalabrutinib might offer advantages over other BTK inhibitors, such as ibrutinib, in terms of tolerability and patient preference []. Studies have shown a lower rate of treatment discontinuation due to adverse events with acalabrutinib compared to ibrutinib, potentially improving patient adherence and treatment outcomes [].
Acalabrutinib is currently being investigated in combination with other therapies to potentially enhance its efficacy and overcome potential resistance mechanisms in CLL []. Additionally, research is exploring the application of acalabrutinib in other B-cell malignancies, such as mantle cell lymphoma and Waldenström's macroglobulinemia, aiming to expand its therapeutic reach [].
Acalabrutinib is a selective small molecule inhibitor of Bruton tyrosine kinase, primarily used in the treatment of B-cell malignancies such as mantle cell lymphoma, chronic lymphocytic leukemia, and small lymphocytic lymphoma. Approved by the U.S. Food and Drug Administration in November 2019, it operates by covalently binding to the cysteine residue (Cys481) in the active site of Bruton tyrosine kinase, thereby inhibiting its enzymatic activity and disrupting downstream signaling pathways essential for B-cell proliferation and survival .
Acalabrutinib acts as a highly selective inhibitor of Bruton tyrosine kinase (BTK) []. BTK is a critical enzyme in the B-cell signaling pathway, playing a vital role in B-cell maturation, survival, and proliferation []. By inhibiting BTK, acalabrutinib disrupts these processes in cancerous B-cells, leading to their death and ultimately reducing tumor burden [].
Acalabrutinib exhibits high selectivity for Bruton tyrosine kinase over other kinases, which is crucial for minimizing off-target effects. In vitro studies have shown that it effectively inhibits B-cell receptor signaling pathways, leading to reduced activation of downstream proteins such as CD86 and CD69. This inhibition translates into decreased proliferation and survival of malignant B-cells . The compound's active metabolite, ACP-5862, also contributes to its biological activity but is less potent than acalabrutinib itself .
The synthesis of acalabrutinib involves several steps that include the formation of the reactive butynamide group. While specific synthetic routes are proprietary, general methods include coupling reactions that introduce the butynamide moiety to a pyridine-based scaffold, followed by purification processes such as crystallization or chromatography to isolate the final product . The synthesis must ensure high purity and yield due to the compound's application in clinical settings.
Acalabrutinib is primarily indicated for the treatment of various B-cell malignancies. Its application extends beyond oncology; ongoing research is exploring its potential use in autoimmune diseases due to its immunomodulatory effects. By selectively inhibiting Bruton tyrosine kinase, it may offer therapeutic benefits in conditions characterized by aberrant B-cell activity .
Interaction studies have demonstrated that acalabrutinib has minimal off-target effects compared to other Bruton tyrosine kinase inhibitors like ibrutinib. It shows reduced reactivity towards kinases such as epidermal growth factor receptor and interleukin-2-inducible T-cell kinase, which helps limit adverse effects associated with broader kinase inhibition. This selectivity is attributed to its unique chemical structure and lower intrinsic reactivity, which allows for more controlled inhibition of its intended target .
Several compounds share structural similarities with acalabrutinib, particularly within the class of Bruton tyrosine kinase inhibitors. The following table highlights key comparisons:
Compound Name | Mechanism of Action | Selectivity | Potency | Key Differences |
---|---|---|---|---|
Acalabrutinib | Covalent binding to Cys481 in BTK | High | More potent than ACP-5862 | Selective for BTK over ITK |
Ibrutinib | Covalent binding to Cys481 in BTK | Moderate | Less selective | Higher off-target effects |
Spebrutinib | Covalent binding to Cys481 in BTK | Moderate | Similar to Ibrutinib | Differing pharmacokinetics |
Zanubrutinib | Covalent binding to Cys481 in BTK | High | Comparable | Different pharmacodynamic profiles |
Acalabrutinib stands out due to its enhanced selectivity and lower off-target reactivity compared to ibrutinib and spebrutinib. This unique profile makes it a valuable option in treating B-cell malignancies with potentially fewer side effects associated with non-specific kinase inhibition .
"Acalabrutinib (Calquence) Use During Pregnancy". Drugs.com. 23 October 2019. Retrieved 28 March 2020.
"Summary Basis of Decision (SBD) for Calquence". Health Canada. 23 October 2014. Retrieved 29 May 2022.
"Calquence- acalabrutinib capsule, gelatin coated". DailyMed. 22 November 2019. Retrieved 11 November 2020.
"Calquence EPAR". European Medicines Agency. 20 July 2020. Retrieved 11 November 2020. Text was copied from this source which is © European Medicines Agency. Reproduction is authorized provided the source is acknowledged.
"Acalabrutinib Monograph for Professionals". Drugs.com. Retrieved 16 March 2019.
"FDA approves new treatment for adults with mantle cell lymphoma". U.S. Food and Drug Administration (FDA) (Press release). 31 October 2017. Retrieved 28 March 2020.
Byrd JC, Harrington B, O'Brien S, Jones JA, Schuh A, Devereux S, et al. (January 2016). "Acalabrutinib (ACP-196) in Relapsed Chronic Lymphocytic Leukemia". The New England Journal of Medicine. 374 (4): 323–32. doi:10.1056/NEJMoa1509981. PMC 4862586. PMID 26641137.
Wu J, Zhang M, Liu D (March 2016). "Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor". Journal of Hematology & Oncology. 9: 21. doi:10.1186/s13045-016-0250-9. PMC 4784459. PMID 26957112.
"Acalabrutinib Orphan Drug Designation and Approval". U.S. Food and Drug Administration (FDA). Retrieved 15 April 2020.
"Acalabrutinib Orphan Drug Designation and Approval". U.S. Food and Drug Administration (FDA). Retrieved 15 April 2020.
"EU/3/16/1624". European Medicines Agency (EMA). 2 May 2016. Retrieved 15 April 2020.
"EU/3/16/1625". European Medicines Agency (EMA). 4 May 2016. Retrieved 15 April 2020.
"EU/3/16/1626". European Medicines Agency (EMA). 4 May 2016. Retrieved 15 April 2020.
"azn201602256k.htm". www.sec.gov. Retrieved 2016-11-21.
House DW (2016-02-25). "AstraZeneca and Acerta Pharma's acalabrutinib tagged an Orphan Drug in Europe for three indications". Seeking Alpha. Retrieved 2016-11-21.
"AstraZeneca to buy Acerta for blood cancer drug". www.rsc.org. Chemistry World - Royal Society of Chemistry. Retrieved 24 December 2015.
Walker I, Roland D (2015-12-17). "AstraZeneca to Buy Stake in Acerta Pharma". Wall Street Journal. ISSN 0099-9660. Retrieved 2016-11-19.
World Health Organization (2016). "International nonproprietary names for pharmaceutical substances (INN): recommended INN: list 75". WHO Drug Information. 30 (1): 94. hdl:10665/331046.
"Acalabrutinib" (PDF). 27 January 2016.
Wu J, Zhang M, Liu D (March 2016). "Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor". Journal of Hematology & Oncology. 9 (1): 21. doi:10.1186/s13045-016-0250-9. PMC 4784459. PMID 26957112.